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Compound of Interest

Compound Name: 6-Bromo-3-methylquinoline

Cat. No.: B1341349

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three halogenated quinoline derivatives: 6-iodo-
3-methylquinoline, 6-bromo-3-methylquinoline, and 6-chloro-3-methylquinoline. Quinolines
are a vital class of heterocyclic compounds in medicinal chemistry, forming the structural core
of numerous pharmaceuticals with activities ranging from antimalarial to anticancer. The nature
of the halogen substituent at the 6-position significantly modulates the physicochemical
properties and biological activity of the quinoline scaffold, making a direct comparison valuable
for structure-activity relationship (SAR) studies and rational drug design.

Physicochemical and Spectroscopic Properties

The introduction of different halogens (I, Br, Cl) at the 6-position imparts distinct electronic and
steric properties to the 3-methylquinoline core. These differences influence molecular weight,
lipophilicity (LogP), and reactivity. While comprehensive experimental data for all three
compounds is not available in a single comparative study, the following tables summarize
known properties.

Table 1: Comparative Physicochemical Properties
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6-lodo-3- 6-Bromo-3- 6-Chloro-3-
Property . L L

methylquinoline methylquinoline methylquinoline
CAS Number 1424246-00-3 97041-63-9 97041-62-8
Molecular Formula C1oHsIN C1oHsBrN C10HsCIN
Molecular Weight 269.08 g/mol 222.08 g/mol 177.63 g/mol
Melting Point (°C) Data not available 103 Data not available
Calculated LogP 3.65 3.29 3.20

Table 2: Key *H and 3C NMR Chemical Shift Data (in CDCIs)

Spectroscopic analysis is crucial for structural confirmation. Below are key chemical shifts for 3-

lodo-6-methylquinoline. The corresponding shifts for the bromo and chloro analogs are

expected to be similar, with minor variations due to the differing electronic effects of the

halogens.

6-lodo-3- 6-Bromo-3- 6-Chloro-3-

Assignment methylquinoline (o methylquinoline methylquinoline
ppm)[1] (Expected) (Expected)

1H NMR (C3-CHs) 2.52 (s) ~2.5 ppm ~2.5 ppm

1H NMR (H2) 8.95 (s) ~8.8-9.0 ppm ~8.8-9.0 ppm

1H NMR (H4) 8.40 (s) ~8.3-8.5 ppm ~8.3-8.5 ppm

13C NMR (C3-CHs3) 21.6 ~19-22 ppm ~19-22 ppm

13C NMR (C6) 89.8 (C-I) ~120 ppm (C-Br) ~128 ppm (C-Cl)

Synthetic Workflow: The Doebner-von Miller

Reaction

A common and versatile method for synthesizing these 2,4-disubstituted quinolines is the

Doebner-von Miller reaction.[2] This acid-catalyzed reaction involves the condensation of a p-
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haloaniline with an a,3-unsaturated carbonyl compound, such as crotonaldehyde, which serves
as the precursor for the 3-methyl group and part of the pyridine ring.
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Reactants

p-Haloaniline

(X = Cl, Br, I Crotonaldehyde

Y

Reaction Conditions

Oxidizing Agent

Acid Catalyst
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Dehydration
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6-Halo-3-methylquinoline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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